molecular formula C7H5BrFNO2 B1376379 2-Amino-4-bromo-6-fluorobenzoic acid CAS No. 1312454-86-6

2-Amino-4-bromo-6-fluorobenzoic acid

Cat. No. B1376379
Key on ui cas rn: 1312454-86-6
M. Wt: 234.02 g/mol
InChI Key: VWMWKITYXSGIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772301B2

Procedure details

To a solution of 6-bromo-4-fluoroindoline-2,3-dione (7.4 g, 31.8 mmol) in 1 M NaOH (100 mL) was added 38% H2O2 (13 mL) dropwise. The resulting solution was stirred at rt for 2 h. The mixture was filtered and the filtrate was acidified using hydrochloric acid (2 N) till pH became around 2. The precipitate was formed and filtered, washed with water, dried under vacuum to give 2.8 g of the desired product. MS (ESI): 232, 234 (MH−).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=[O:12])C(=O)[NH:8]2)=[C:4]([F:13])[CH:3]=1.[OH:14]O>[OH-].[Na+]>[NH2:8][C:9]1[CH:10]=[C:2]([Br:1])[CH:3]=[C:4]([F:13])[C:5]=1[C:6]([OH:12])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
BrC1=CC(=C2C(C(NC2=C1)=O)=O)F
Name
Quantity
13 mL
Type
reactant
Smiles
OO
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C(=CC(=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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